Technical Guide: Chemical Properties and Synthetic Utility of N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine
Technical Guide: Chemical Properties and Synthetic Utility of N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine
Executive Summary
N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine represents a high-value "Janus" scaffold in medicinal chemistry. Characterized by two nitrogen centers with vastly different electronic environments, this molecule offers a unique solution to common drug discovery challenges: lipophilicity modulation and pKa tuning.
The introduction of the 2,2,2-trifluoroethyl (TFE) group drastically lowers the basicity of the N1 amine (pKa ~5.7) compared to the distal N4 primary amine (pKa ~10.6). This "pKa Split" allows for orthogonal reactivity without the need for protecting groups and facilitates the design of molecules that are monocationic at physiological pH—a critical attribute for optimizing membrane permeability and blood-brain barrier (BBB) penetration.
This guide details the physicochemical profile, validated synthetic routes, and reactivity patterns of this fluorinated diamine, grounded in recent applications such as MALT1 inhibitor development.
Physicochemical Profile
The strategic value of this compound lies in the fluorine effect. The strong electron-withdrawing nature of the trifluoromethyl group (-I effect) propagates through the ethyl linker, reducing the electron density on the N1 nitrogen.
Table 1: Comparative Chemical Properties[1][2]
| Property | N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine | trans-1,4-Cyclohexanediamine (Parent) | Impact of TFE Group |
| Molecular Formula | C₈H₁₅F₃N₂ | C₆H₁₄N₂ | + C₂HF₃ |
| Molecular Weight | 196.22 g/mol | 114.19 g/mol | Increased steric bulk |
| N1 pKa (Secondary) | 5.7 ± 0.5 (Predicted) | ~10.7 | ~5 log unit drop (Basicity suppression) |
| N4 pKa (Primary) | 10.6 ± 0.5 (Predicted) | ~10.7 | Negligible change |
| LogP (Lipophilicity) | ~1.2 | -0.4 | Increased lipophilicity (Bioavailability) |
| H-Bond Donor | 3 (N-H) | 4 (N-H) | Reduced donor count |
| Physiological State (pH 7.4) | Monocationic (N4⁺/N1⁰) | Dicationic (N1⁺/N4⁺) | Improved permeability |
Technical Insight: The pKa of 2,2,2-trifluoroethylamine is 5.7 [1]. In the cyclohexane scaffold, the N1 nitrogen retains this low basicity. At pH 7.4, the N1 amine is predominantly neutral (unprotonated), while the N4 amine is fully protonated. This results in a molecule that behaves as a surfactant-like monocation, improving interaction with hydrophobic pockets in enzymes like MALT1 [2].
Structural Analysis & Conformation
Stereochemistry
The compound exists as cis and trans diastereomers.
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Trans-isomer: Thermodynamically preferred. Both the N4-amino and N1-trifluoroethylamino groups occupy equatorial positions in the chair conformation to minimize 1,3-diaxial interactions.
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Cis-isomer: One group is axial, one is equatorial. Higher energy.
Most medicinal chemistry applications favor the trans-isomer for its rigid, linear vector, which is ideal for linking two binding domains in a protein pocket.
Electronic "Pull-Push"
The CF₃ group acts as a "sink" for electron density.
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N1 (Secondary): Nucleophilicity is significantly attenuated. It resists oxidation and is less reactive toward electrophiles than a standard secondary amine.
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N4 (Primary): Retains standard nucleophilicity.
Synthetic Methodologies
Synthesis of N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine requires controlling the mono-alkylation to prevent poly-alkylation or reacting the wrong nitrogen.
Protocol A: Reductive Amination (Preferred)
This route ensures regioselectivity by using a protected intermediate.
Reagents:
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Starting Material: 1,4-Cyclohexanedione monoethylene acetal.
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Amine Source: 2,2,2-Trifluoroethylamine hydrochloride.
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Reductant: Sodium triacetoxyborohydride (STAB) or NaBH₄.[1]
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Deprotection: HCl (aq).
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Second Amination: Ammonium acetate / NaCNBH₃.
Step-by-Step Workflow
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Imine Formation: React 1,4-cyclohexanedione monoethylene acetal with 2,2,2-trifluoroethylamine in DCE (Dichloroethane) with 1 eq. of acetic acid.
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Reduction: Add STAB (1.5 eq) at 0°C -> RT. Stir 12h.
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Deprotection: Treat the intermediate with 2N HCl to remove the acetal, yielding 4-(2,2,2-trifluoroethylamino)cyclohexanone.
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Final Amination: React the ketone with excess Ammonium Acetate and NaCNBH₃ in Methanol to install the primary amine.
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Stereocontrol: The thermodynamic trans isomer is often favored, but a mixture (approx 3:1 trans:cis) is typical and requires separation by recrystallization or chromatography.
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Visualization: Synthetic Pathway
Caption: Figure 1. Step-wise synthesis via reductive amination ensuring regioselective installation of the trifluoroethyl group.
Reactivity & Orthogonal Functionalization
The "pKa Split" enables chemoselective functionalization without protecting groups.
Scenario: Selective Acylation
If the diamine is treated with 1 equivalent of an acyl chloride (R-COCl) or NHS-ester at pH 7-8:
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Reaction Site: The N4 (Primary) amine reacts.
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Reasoning: Although N4 is protonated, it is in equilibrium with its free base. The N1 amine, while neutral, is electronically deactivated by the CF₃ group (poor nucleophile). Furthermore, the steric bulk of the trifluoroethyl group hinders attack.
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Result: High selectivity for N4-acylation.
Scenario: Alkylation
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N1 Reactivity: Requires harsh conditions (high heat, strong bases like NaH) to alkylate further due to low nucleophilicity.
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N4 Reactivity: Reacts readily with alkyl halides.
Visualization: Reactivity Logic
Caption: Figure 2. Chemoselective reactivity profile driven by the electronic influence of the trifluoroethyl group.
Applications in Drug Discovery[6][7]
Bioisosterism & Metabolic Blocking
The N-trifluoroethyl group is a bioisostere for N-ethyl or N-isopropyl groups.
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Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) and the electron withdrawal prevent cytochrome P450-mediated oxidation at the position alpha to the nitrogen [3].
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Lipophilicity: Increases LogD, facilitating membrane crossing.
MALT1 Inhibitors
Recent research (e.g., AstraZeneca, Eur. J. Med. Chem. 2021) has utilized trans-1,4-diaminocyclohexane scaffolds as allosteric inhibitors of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).
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Role of Diamine: The diamine acts as a linker spanning the allosteric pocket.
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Role of TFE: Substituting one amine with a trifluoroethyl group adjusts the basicity to prevent "lysosomotropism" (trapping in acidic organelles) while maintaining binding affinity [2].
Safety & Handling
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Hazards: Like most aliphatic amines, this compound is likely corrosive and a skin irritant .
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Fluorine Safety: While the C-F bond is stable, combustion can release HF.
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Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent reaction with atmospheric CO₂ (carbamate formation), although the N1 amine is less susceptible to this than the N4 amine.
References
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PubChem. 2,2,2-Trifluoroethylamine Compound Summary. National Library of Medicine. Link
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Schiesser, S., et al. (2021). Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. European Journal of Medicinal Chemistry, 224, 113925. Link
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
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Levin, V. V., et al. (2015). General Method for the Synthesis of N-(2,2,2-Trifluoroethyl)amines. Journal of Organic Chemistry, 80(4), 2413–2417. Link
